molecular formula C16H21N3O8 B13415344 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide

Cat. No.: B13415344
M. Wt: 383.35 g/mol
InChI Key: OCZWZVHMLRFHQX-SBJFKYEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-β-D-Glucuronide (NNK-Glucuronide) is a glucuronidated metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent carcinogen implicated in lung, pancreatic, and other cancers . NNK undergoes metabolic activation via α-hydroxylation to form reactive intermediates that bind to DNA, but it is also detoxified through glucuronidation. NNK-Glucuronide is formed by the conjugation of NNK’s primary metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes . This metabolite is excreted in urine and serves as a biomarker for NNK exposure in smokers and individuals exposed to environmental tobacco smoke .

Properties

Molecular Formula

C16H21N3O8

Molecular Weight

383.35 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate

InChI

InChI=1S/C16H21N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,11-15,21-23H,3,5-6H2,1H3/t11-,12-,13+,14-,15+/m0/s1

InChI Key

OCZWZVHMLRFHQX-SBJFKYEJSA-N

Isomeric SMILES

CN(CCCC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)N=O

Canonical SMILES

CN(CCCC(=O)C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)N=O

Origin of Product

United States

Preparation Methods

Enzymatic Glucuronidation of NNK Metabolites

  • Primary Route : The compound is primarily synthesized in vivo by the action of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the conjugation of glucuronic acid to the nitrogen atom of NNAL, the reduced form of NNK.
  • In Vitro Synthesis :
    • Incubation of NNAL with liver microsomes or hepatocytes from phenobarbital-treated rats or other species expressing UGT enzymes results in the formation of the N-beta-D-glucuronide conjugate.
    • Beta-glucuronidase treatment of the glucuronide metabolite converts it back to NNAL, confirming the glucuronide linkage.

Chemical Synthesis Approaches

  • While the compound is predominantly obtained via enzymatic pathways, chemical synthesis methods involve:
    • Activation of glucuronic acid derivatives (e.g., glucuronic acid chloride or trichloroacetimidate derivatives).
    • Nucleophilic substitution reactions with NNAL under controlled conditions to form the N-glucuronide bond.
  • These synthetic methods require careful control of reaction conditions to avoid degradation of the nitrosamine moiety and to ensure regioselectivity at the nitrogen site.

Metabolic Formation in Animal Models

  • Studies in rodents (rats and mice) have demonstrated dose-dependent urinary excretion of the glucuronide metabolite after administration of NNK.
  • The metabolite is characterized by reversed-phase high-performance liquid chromatography (HPLC) and mass spectrometry, confirming its identity and purity.

Analytical Methods and Characterization

Chromatographic Analysis

  • Reversed-Phase HPLC : Used to separate the glucuronide metabolite from parent compounds and other metabolites.
  • Retention Time Confirmation : The glucuronide conjugate co-elutes with authentic standards of NNAL after enzymatic hydrolysis with beta-glucuronidase, confirming its structure.

Mass Spectrometry and Structural Confirmation

  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the molecular weight and structure.
  • The glucuronide conjugate shows characteristic fragmentation patterns corresponding to the glucuronic acid moiety and the NNAL backbone.

Research Outcomes and Data Tables

Parameter Details/Values Source
Molecular Weight 383.35 g/mol
Glucuronidation Enzyme UDP-glucuronosyltransferase (UGT)
Metabolic Source Liver microsomes/hepatocytes (phenobarbital-induced)
Analytical Method Reversed-phase HPLC, MS, NMR
Hydrolysis Enzyme Beta-glucuronidase (specific for glucuronides)
Metabolite Excretion Urinary excretion in rodents (dose-dependent)
Stability Stable under -20°C storage; sensitive to strong oxidizers

Summary and Professional Insights

  • The preparation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide is predominantly biological via enzymatic glucuronidation of NNAL.
  • Enzymatic methods using liver microsomes or hepatocytes provide the most relevant and biologically accurate preparation route, reflecting in vivo detoxification pathways.
  • Chemical synthesis is feasible but less common due to the complexity and sensitivity of the nitrosamine structure.
  • Analytical confirmation relies heavily on chromatographic and enzymatic hydrolysis techniques, supported by mass spectrometry.
  • The glucuronide metabolite is a critical biomarker for studying tobacco-specific carcinogen metabolism and detoxification.

Chemical Reactions Analysis

Formation via UDP-Glucuronosyltransferase (UGT)-Mediated Conjugation

The primary chemical reaction involves glucuronidation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) by UGT enzymes, forming NNAL-Gluc. This phase II metabolic reaction enhances solubility for renal excretion.

Key enzymatic drivers :

  • UGT1A4 : Catalyzes NNAL-N-glucuronide formation (N-linked conjugation).

  • UGT2B7 : Mediates NNAL-O-glucuronide formation (O-linked conjugation).

Genetic polymorphisms in these enzymes significantly impact reaction rates:

  • UGT1A4(24Thr/24Thr) genotype correlates with 3.5-fold higher NNAL-N-glucuronidation compared to wild-type .

  • UGT2B7(268Tyr/268Tyr) genotype reduces O-glucuronidation activity by 40% .

Hydrolysis and Reverse Metabolism

NNAL-Gluc undergoes hydrolysis under acidic or enzymatic conditions, regenerating free NNAL:

NNAL-Gluc+H2Oβ-glucuronidaseNNAL+Glucuronic Acid\text{NNAL-Gluc} + \text{H}_2\text{O} \xrightarrow{\beta\text{-glucuronidase}} \text{NNAL} + \text{Glucuronic Acid}

Factors influencing hydrolysis :

ConditionEffect on Hydrolysis
pH < 5Accelerates non-enzymatic cleavage
β-GlucuronidaseEnhances enzymatic hydrolysis
Temperature > 37°CIncreases reaction rate

This reversibility complicates detoxification efficacy, as regenerated NNAL retains carcinogenic potential.

Excretion Kinetics and Dose Dependency

Quantitative studies in rodents reveal dose-dependent excretion patterns:

Table 1 : Urinary Excretion of NNAL-Gluc in Animal Models

SpeciesNNK Dose (μmol/kg)NNAL-Gluc Excretion (%)
A/J mice50022
F344 rats5008
A/J mice0.005Undetectable

Glucuronidation becomes negligible at ultra-low doses (<0.005 μmol/kg), while α-hydroxylation and N-oxidation pathways dominate .

Stability Under Oxidative Conditions

NNAL-GlucROSDiazo Intermediates+Pyridyl Derivatives\text{NNAL-Gluc} \xrightarrow{\text{ROS}} \text{Diazo Intermediates} + \text{Pyridyl Derivatives}

Comparative Glucuronidation Efficiency

Table 2 : Enzymatic Activity Across Human Liver Microsomes

Enzyme VariantActivity Change (vs. Wild-Type)
UGT1A4(24Thr/24Thr)+350% N-glucuronidation
UGT2B7(268Tyr/268Tyr)-40% O-glucuronidation

Interindividual variability ranges from 20- to 70-fold in human populations, underscoring genetic influences on detoxification capacity .

Scientific Research Applications

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide has several scientific research applications:

    Chemistry: Used as a model compound to study nitrosamine metabolism and detoxification.

    Biology: Investigated for its role in cellular processes and potential toxicological effects.

    Medicine: Explored for its implications in cancer research, particularly in understanding the mechanisms of tobacco-related carcinogenesis.

    Industry: Utilized in the development of analytical methods for detecting nitrosamine derivatives in various products.

Mechanism of Action

The mechanism of action of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide involves its interaction with cellular enzymes and receptors. It is believed to exert its effects through the formation of reactive intermediates that can bind to DNA and proteins, leading to potential mutagenic and carcinogenic outcomes. The molecular targets and pathways involved include cytochrome P450 enzymes and DNA repair mechanisms.

Comparison with Similar Compounds

Key Structural and Chemical Data

Property Value/Description Reference
Molecular Formula C₁₆H₂₃N₃O₉
CAS Number 350508-26-8
Parent Compound NNK (CAS: 64091-91-4)
Role in Metabolism Detoxification pathway for NNAL
Structural and Metabolic Similarities

NNK-Glucuronide belongs to a class of glucuronidated nitrosamines. Key structurally related compounds include:

Compound Name Molecular Formula Key Metabolic Role Carcinogenicity Reference
NNK-Glucuronide C₁₆H₂₃N₃O₉ Detoxification of NNAL; urinary excretion Non-carcinogenic
NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol) C₁₀H₁₃N₃O₂ Proximate carcinogen; forms DNA adducts Carcinogenic (Group 1)
NNAL-Glucuronide C₁₆H₂₅N₃O₉ Major urinary metabolite of NNK Non-carcinogenic
HPB (4-Hydroxy-1-(3-pyridyl)-1-butanone) C₉H₁₁NO₂ Decomposition product of α-hydroxylated NNK Biomarker of exposure

Metabolic Pathways :

  • NNKNNAL (via carbonyl reduction) → NNAL-Glucuronide (detoxification) .
  • NNK → α-hydroxylation → Reactive intermediates (DNA adducts) → HPB (hydrolysis product) .
Carcinogenic Potential
  • NNK-Glucuronide: Non-carcinogenic; facilitates excretion of NNAL, reducing its bioavailability .
  • NNAL: Carcinogenic in rodents (lung, pancreas) and classified as a Group 1 human carcinogen by IARC .
  • NNK: Directly carcinogenic; induces lung tumors in rats at doses as low as 0.5 ppm in drinking water .

Tumor Incidence in F344 Rats (Lifetime Exposure) :

Compound Dose (ppm) Lung Tumors (%) Pancreatic Tumors (%)
NNK 5.0 90% 30%
NNAL 5.0 87% 27%
NNK-Glucuronide N/A 0% 0%
Excretion and Biomarker Utility
  • NNK-Glucuronide: Excreted in urine; correlates with NNK exposure in smokers and nonsmokers exposed to environmental smoke .
  • NNAL-Glucuronide : Dominant urinary metabolite in smokers (57–6,500 ng/24h) .
  • HPB: Released from DNA adducts; higher in smokers’ lung tissue than nonsmokers .

Urinary Metabolite Levels in Smokers :

Metabolite Concentration Range (ng/24h) Significance
NNAL 0.23–1.0 Indicates NNK uptake
NNAL-Glucuronide 0.57–6.5 Primary detoxification marker
NNK-Glucuronide Not quantified Minor pathway (<4% of total metabolites)
Species-Specific Metabolism
  • Rats : NNK-Glucuronide accounts for 8% of urinary metabolites at high doses (500 µmol/kg) but is negligible at low doses .
  • Mice : Higher glucuronidation capacity (22% of metabolites at high doses) .

Biological Activity

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent tobacco-specific nitrosamine known for its carcinogenic properties, particularly in lung cancer. Its biological activity, including the formation of metabolites such as N-b-D-Glucuronide, plays a significant role in understanding its toxicity and potential health impacts. This article reviews the biological activity of NNK and its glucuronide derivative, focusing on their mechanisms of action, metabolic pathways, and implications for human health.

  • Molecular Formula : C10H13N3O2
  • Molecular Weight : 207.23 g/mol
  • CAS Number : 64091-91-4
  • Structure : The compound contains a pyridine ring and a butanone moiety, contributing to its reactivity and biological interactions.

Metabolism and Formation of Glucuronides

NNK is metabolized in the liver primarily through cytochrome P450 enzymes, leading to the formation of several metabolites, including N-b-D-glucuronide. This process involves conjugation with glucuronic acid, which facilitates the excretion of potentially harmful compounds. The formation of glucuronides is a critical detoxification pathway that can influence the bioavailability and toxicity of NNK.

Carcinogenicity

NNK is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). It induces DNA damage through the formation of reactive intermediates that can lead to mutagenic changes. Studies have shown that NNK can activate various signaling pathways related to cell proliferation and survival, contributing to tumorigenesis.

Case Studies

  • Zebrafish Model : A study examined the effects of NNK on early development using zebrafish embryos. The results indicated significant developmental toxicity, with alterations in gene expression related to apoptosis and cell cycle regulation. This model highlighted the potential teratogenic effects of NNK during critical periods of development .
  • Infant Exposure : Research involving infants exposed to environmental tobacco smoke (ETS) demonstrated substantial uptake of NNK metabolites, including its glucuronides. The mean levels of these metabolites were significantly correlated with the frequency of smoking in proximity to infants, suggesting a risk factor for long-term health consequences .

Toxicological Implications

The biological activity of NNK and its glucuronide derivatives raises concerns regarding their long-term effects on human health. The following points summarize key findings:

  • Metabolic Syndrome : In experimental models, exposure to NNK was associated with metabolic syndrome characteristics, such as increased serum cholesterol and triglyceride levels .
  • Inflammatory Responses : NNK exposure has been linked to chronic inflammation and immune modulation, affecting cytotoxic T lymphocyte activation, which plays a role in cancer progression .

Data Table: Summary of Biological Effects

Study FocusKey FindingsReference
Zebrafish DevelopmentDevelopmental toxicity; altered gene expression
Infant Exposure to ETSSignificant uptake of NNK metabolites; correlation with smoking frequency
Metabolic SyndromeIncreased serum cholesterol and triglycerides
Immune ModulationAltered CTL activation linked to cancer progression

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-β-D-Glucuronide in experimental settings?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis of the glucuronide moiety with high-resolution mass spectrometry (HRMS) to verify molecular weight (385.369 g/mol) and fragmentation patterns . High-performance liquid chromatography (HPLC) with UV detection (λmax = 229 nm) can further validate purity and stability .

Q. What are the optimal storage conditions to ensure compound stability during long-term studies?

  • Methodological Answer : Store the solid compound at -20°C in anhydrous, inert conditions to prevent hydrolysis of the glucuronide bond. Aqueous solutions should be prepared fresh and used within 24 hours due to instability in PBS (pH 7.2), even at 10 mg/mL solubility .

Q. How should researchers handle solubility challenges for in vitro assays?

  • Methodological Answer : Dissolve the compound in organic solvents (e.g., DMSO at 30 mg/mL) under inert gas purging to minimize oxidation. For cellular assays, dilute stock solutions into aqueous buffers (e.g., PBS) to maintain organic solvent concentrations below 1% (v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. How can in vitro studies be designed to investigate metabolic pathways involving this compound?

  • Methodological Answer : Use primary hepatocyte cultures or recombinant UDP-glucuronosyltransferase (UGT) enzymes to study phase II metabolism. Couple with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect intermediates like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and quantify glucuronide conjugation efficiency .

Q. What methodologies address discrepancies in reported solubility data across studies?

  • Methodological Answer : Standardize solvent purity (e.g., HPLC-grade DMSO), temperature (25°C), and agitation methods. Validate solubility via gravimetric analysis or UV spectrophotometry, noting that glucuronide solubility in water may differ from its parent nitrosamine (NNK) due to hydrophilic modifications .

Q. How can stable isotopically labeled analogs improve analytical precision in pharmacokinetic studies?

  • Methodological Answer : Synthesize deuterated analogs (e.g., 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone) as internal standards for LC-MS/MS. Ensure isotopic purity (>98%) to avoid interference in quantification. The mass shift (e.g., +4 Da) aids in distinguishing endogenous metabolites from exogenous compounds .

Q. What experimental strategies evaluate the carcinogenic potential of this compound in vivo?

  • Methodological Answer : Use rodent models (e.g., A/J mice) exposed to controlled doses via subcutaneous injection or oral gavage. Monitor tumorigenesis in target tissues (e.g., lung, pancreas) and quantify DNA adducts (e.g., O6-methylguanine) via 32P-postlabeling or mass spectrometry to link exposure to mutagenicity .

Key Considerations for Methodological Rigor

  • Contradiction Analysis : Discrepancies in solubility or stability data may arise from batch-specific impurities or experimental conditions (e.g., pH, temperature). Always cross-validate with certificates of analysis (COA) and replicate under standardized protocols .
  • Experimental Design : For carcinogenicity studies, include positive controls (e.g., NNK) and negative controls (vehicle-only) to isolate compound-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.